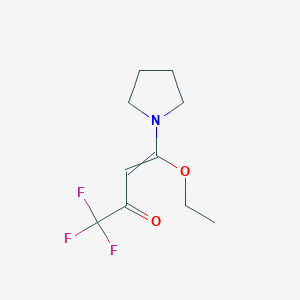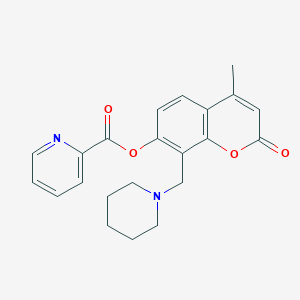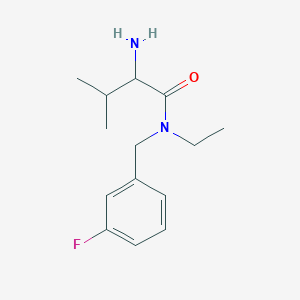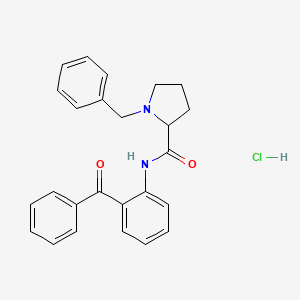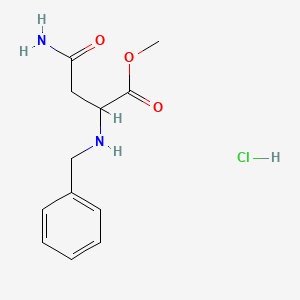
Methyl benzyl-L-asparaginate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl benzyl-L-asparaginate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, which increases the compound’s stability and solubility .
Industrial Production Methods
Industrial production of methyl benzyl-L-asparaginate hydrochloride may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
化学反应分析
Types of Reactions
Methyl benzyl-L-asparaginate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
Methyl benzyl-L-asparaginate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of methyl benzyl-L-asparaginate hydrochloride involves its interaction with cellular enzymes and proteins. It can inhibit the synthesis of proteins by mimicking L-asparagine, thereby disrupting cellular processes that rely on this amino acid. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit protein synthesis in cancer cells is being investigated .
相似化合物的比较
Similar Compounds
L-Asparagine: The parent amino acid from which methyl benzyl-L-asparaginate hydrochloride is derived.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
Methyl L-asparaginate: A simpler ester derivative of L-asparagine.
Uniqueness
This compound is unique due to its benzyl group, which enhances its lipophilicity and potentially its ability to interact with cellular membranes. This structural modification may confer unique biological activities and make it a valuable tool in scientific research .
属性
分子式 |
C12H17ClN2O3 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
methyl 4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H |
InChI 键 |
QDFRLDCETLZVTL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


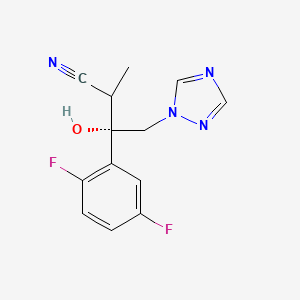
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
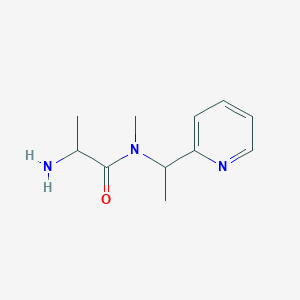
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)

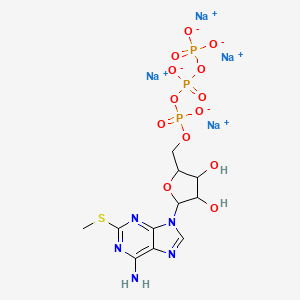
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
